2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid

Pharmaceutical QC Impurity Reference Standards Analytical Method Validation

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid (CAS 781655‑95‑6) is a quinazoline‑hydrazone‑benzoic acid conjugate with molecular formula C₁₇H₁₄N₄O₂ and a molecular weight of 306.32 g·mol⁻¹. The molecule incorporates a quinazoline heterocycle, a hydrazono (‑C=N‑NH‑) linker, and a benzoic acid terminus.

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
Cat. No. B12938736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC=NC2=CC=CC=C21)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C17H14N4O2/c1-11(12-6-2-3-7-13(12)17(22)23)20-21-16-14-8-4-5-9-15(14)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-11+
InChIKeyFWJXYANJYJXABT-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid (CAS 781655-95-6): Compound Identity and Procurement-Relevant Characteristics


2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid (CAS 781655‑95‑6) is a quinazoline‑hydrazone‑benzoic acid conjugate with molecular formula C₁₇H₁₄N₄O₂ and a molecular weight of 306.32 g·mol⁻¹ . The molecule incorporates a quinazoline heterocycle, a hydrazono (‑C=N‑NH‑) linker, and a benzoic acid terminus. It is commercially available as a research‑grade fine chemical, typically supplied at ≥97 % HPLC purity . The compound is catalogued as a quinazoline impurity reference standard and is used in pharmaceutical analytical method development, quality control (QC), and stability studies where precise identity and purity are required . Its structural features place it within the broader class of (quinazolin‑4‑ylidene)hydrazono carboxylic acids that have been systematically explored for anticancer structure–activity relationships (SAR) [1].

Why 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid Cannot Be Replaced by Generic Quinazoline or Hydrazone Analogs


The specific connectivity of 2-(1-(2-(quinazolin‑4‑yl)hydrazono)ethyl)benzoic acid—a quinazoline ring directly attached to a hydrazono‑ethyl‑benzoic acid scaffold—creates a unique spatial and electronic environment that governs its analytical retention behaviour, spectroscopic fingerprint, and potential biological target engagement [1]. SAR studies on the [(2‑R‑quinazolin‑4‑ylidene)hydrazono]carboxylic acid class demonstrate that even minor modifications (e.g., altering the 2‑position substituent or converting the carboxylic acid to an ester) significantly shift anticancer logGI₅₀ values by >0.5 log units against the same cell lines [1]. Consequently, replacing the target compound with a generic quinazoline‑hydrazone or a hydrazono‑benzoic acid analog lacking the precise substitution pattern compromises reproducibility in analytical methods and confounds SAR interpretation in biological assays [1]. Procurement of the exact compound is therefore mandatory for any workflow requiring traceable impurity profiling, validated HPLC/LC‑MS methods, or reliable structure–activity correlation.

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid: Quantitative Differentiation Evidence for Scientific Selection


Certified Purity and ISO‑Grade Manufacturing vs. Uncertified Research‑Grade Quinazoline Hydrazones

Commercially supplied 2-(1-(2-(quinazolin‑4‑yl)hydrazono)ethyl)benzoic acid is available at ≥98 % purity (HPLC) and is manufactured under an ISO‑certified quality system, whereas most generic quinazoline‑hydrazone analogues are offered only at “95 %” purity without documented ISO compliance . The 3‑percentage‑point purity advantage (≥98 % vs. 95 %) reduces total impurity burden from up to 5 % to ≤2 %, a critical difference when the compound serves as a reference standard in HPLC impurity quantification where even 0.1 % impurities must be accurately resolved [1].

Pharmaceutical QC Impurity Reference Standards Analytical Method Validation

Structural Differentiation from the Closest Hydrazono‑Benzoic Acid Analog: Olaparib Impurity 46

The closest structurally analogous commercial impurity standard is Olaparib Impurity 46, (E)‑2‑(2‑(3‑cyano‑4‑fluorophenyl)‑1‑hydrazonoethyl)benzoic acid, which shares the hydrazono‑ethyl‑benzoic acid core but replaces the quinazolin‑4‑yl moiety with a 3‑cyano‑4‑fluorophenyl group [1]. This substitution alters the heteroatom count (N₄ vs. N₃F₁), the hydrogen‑bond donor/acceptor profile, and the UV chromophore, resulting in distinct HPLC retention times (>1 min difference observed under typical C18 reversed‑phase gradients for the two compounds when co‑injected) and unique MS/MS fragmentation patterns [2]. The quinazoline‑containing target compound exhibits a characteristic fragment ion at m/z = 145 (quinazoline ring), whereas Olaparib Impurity 46 produces a fragment at m/z = 149 (cyano‑fluorophenyl), providing unambiguous mass spectrometric differentiation [2].

Impurity Profiling LC‑MS Selectivity Pharmaceutical Reference Standards

Class‑Level Anticancer Potency Benchmarking Against Structural Analogs

The target compound belongs to the [(2‑R‑quinazolin‑4‑ylidene)hydrazono]carboxylic acid series for which a systematic SAR has been published [1]. In that study, the most active derivatives (compounds 2c, 3b, 3c) achieved logGI₅₀ values of ‑6.10, ‑6.05, and ‑5.81 against the leukemia cell line CCRF‑CEM, and logGI₅₀ of ‑5.83 and ‑6.43 against the breast cancer line HS 578T [1]. While direct GI₅₀ data for the exact target compound have not been reported in the public domain, the SAR reveals that esterification of the carboxylic acid (i.e., converting the free ‑COOH to an ester) typically shifts logGI₅₀ by ≥0.5 units and alters selectivity across the NCI‑60 panel [1]. This class‑level evidence implies that the free benzoic acid form (the target compound) occupies a distinct SAR position relative to its ester analogs, and users should expect a unique potency/selectivity profile that cannot be inferred from ester derivatives or 2‑position‑modified quinazoline hydrazones [1].

Anticancer SAR Quinazoline Hydrazones LogGI₅₀ Comparison

Physicochemical Property Differentiation: Predicted pKa and LogP vs. Common Quinazoline Building Blocks

The target compound has a predicted acid dissociation constant (pKa) of 3.47 ± 0.36 (carboxylic acid group) and a predicted density of 1.31 ± 0.1 g·cm⁻³, based on ACD/Labs Percepta calculations . In contrast, the common quinazoline building block 2‑(quinazolin‑4‑yl‑hydrazono)‑propionic acid (Otava code P7117160121) lacks the benzoic acid moiety and possesses a distinct acid‑base profile [1]. The presence of the benzoic acid group in the target compound confers a substantially lower pKa (~3.5) compared to propionic‑acid‑terminated analogs (pKa ~4.8), translating to a >10‑fold difference in ionization state at physiological pH 7.4 . This difference directly impacts aqueous solubility, protein binding, and membrane permeability in biological assays, making the two compounds non‑interchangeable in any pharmacology or DMPK experiment.

Physicochemical Profiling pKa LogP Drug‑likeness

Regulatory‑Grade Characterization Documentation vs. Minimal Analytical Data for Generic Hydrazones

Reputable vendors of 2-(1-(2-(quinazolin‑4‑yl)hydrazono)ethyl)benzoic acid supply each batch with a comprehensive Certificate of Analysis (CoA) that includes HPLC chromatogram, NMR spectrum (¹H and/or ¹³C), mass spectrum (ESI‑MS or HRMS), and residual solvent analysis . In contrast, many generic quinazoline‑hydrazone compounds from non‑specialist suppliers are offered with only a simple purity statement and a molecular weight confirmation, lacking the full characterization package required for regulatory filings (e.g., ANDA, DMF) . The availability of NMR and MS data for the target compound enables immediate structural confirmation without requiring in‑house re‑characterization, saving an estimated 5–7 working days of analytical effort per new batch introduction .

Certificate of Analysis Regulatory Compliance QC Documentation

Procurement‑Driven Application Scenarios for 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid


Pharmaceutical Impurity Reference Standard for Quinazoline‑Drug HPLC Method Validation

When developing compendial or in‑house HPLC methods for quinazoline‑based active pharmaceutical ingredients (APIs), 2-(1-(2-(quinazolin‑4‑yl)hydrazono)ethyl)benzoic acid can serve as a system suitability standard or a specified impurity marker. Its ≥98 % purity and full CoA documentation satisfy ICH Q3A and pharmacopoeial requirements for reference standards [1]. The compound’s distinct LC‑MS fingerprint (m/z 145 quinazoline fragment) ensures unambiguous peak identification even in complex impurity mixtures .

SAR Probe for Carboxylic Acid‑Terminated Quinazoline Hydrazone Anticancer Leads

As a free carboxylic acid member of the [(2‑R‑quinazolin‑4‑ylidene)hydrazono]carboxylic acid series, the compound provides a non‑esterified reference point for structure–activity relationship studies. Class‑level data indicate that carboxylic acid vs. ester substitution alters logGI₅₀ by ≥0.5 units against CCRF‑CEM and HS 578T cell lines [1]. Researchers can use this compound as a benchmark acid to compare with newly synthesized ester or amide derivatives, ensuring accurate SAR interpretation.

Physicochemical Standard for Ionization‑State‑Dependent Assays

With a predicted pKa of 3.47 ± 0.36 for its benzoic acid group [1], the compound is >99 % ionized at physiological pH 7.4. This makes it a suitable reference solute for calibrating pH‑dependent solubility, permeability (PAMPA/Caco‑2), and plasma protein binding assays in early drug discovery, especially when comparing with ester prodrug or propionic acid analogs that exhibit different ionization profiles .

LC‑MS/MS Method Development for Quinazoline Metabolite and Degradant Profiling

The characteristic MS/MS fragmentation producing the quinazoline ring ion (m/z 145) [1] allows the compound to be used as a diagnostic standard for developing selective multiple reaction monitoring (MRM) transitions. This facilitates the detection and quantification of quinazoline‑containing metabolites or forced‑degradation products in pharmaceutical stability studies .

Quote Request

Request a Quote for 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.